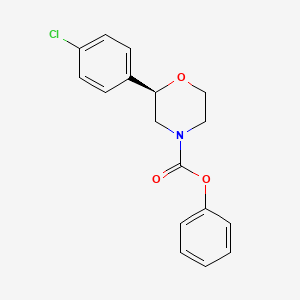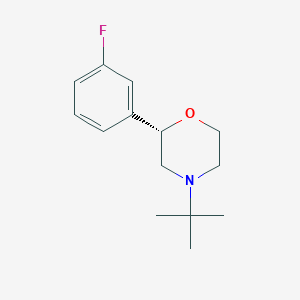
(2S)-4-tert-butyl-2-(3-fluorophenyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-4-tert-butyl-2-(3-fluorophenyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a tert-butyl group at the 4-position and a 3-fluorophenyl group at the 2-position of the morpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-tert-butyl-2-(3-fluorophenyl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoroaniline and tert-butylamine.
Formation of Intermediate: The initial step involves the reaction of 3-fluoroaniline with tert-butylamine to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the morpholine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
(2S)-4-tert-butyl-2-(3-fluorophenyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions are carried out under mild to moderate conditions depending on the desired product.
Major Products Formed
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (2S)-4-tert-butyl-2-(3-fluorophenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and the context in which the compound is used.
類似化合物との比較
Similar Compounds
(3R)-3-(4-fluorophenyl)pyrrolidine: A structurally similar compound with a pyrrolidine ring instead of a morpholine ring.
trans-[2-(4-Fluorophenyl)cyclopropyl]amine Hydrochloride: Another related compound with a cyclopropyl group.
Cyclopropanemethanol, 2-[[2,4-dimethyl-5-pyrimidinyl)oxy]methyl]-2-(3-fluorophenyl)-, (1R,2S): A compound with a cyclopropane ring and similar functional groups.
Uniqueness
(2S)-4-tert-butyl-2-(3-fluorophenyl)morpholine is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties. Its tert-butyl and 3-fluorophenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
特性
CAS番号 |
920798-68-1 |
|---|---|
分子式 |
C14H20FNO |
分子量 |
237.31 g/mol |
IUPAC名 |
(2S)-4-tert-butyl-2-(3-fluorophenyl)morpholine |
InChI |
InChI=1S/C14H20FNO/c1-14(2,3)16-7-8-17-13(10-16)11-5-4-6-12(15)9-11/h4-6,9,13H,7-8,10H2,1-3H3/t13-/m1/s1 |
InChIキー |
AKYHXEJXGCXHRY-CYBMUJFWSA-N |
異性体SMILES |
CC(C)(C)N1CCO[C@H](C1)C2=CC(=CC=C2)F |
正規SMILES |
CC(C)(C)N1CCOC(C1)C2=CC(=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![n-{[1-(Dimethylamino)cyclopropyl]methyl}-n-methylpyridin-3-amine](/img/structure/B14174077.png)

![3-{4-[4-(Dimethylamino)butyl]phenyl}oxetan-3-OL](/img/structure/B14174107.png)
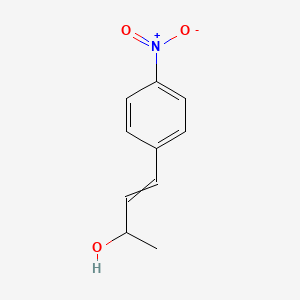
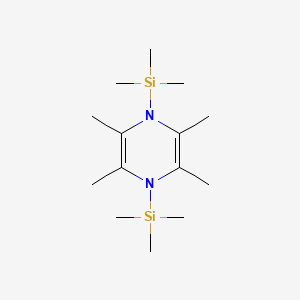
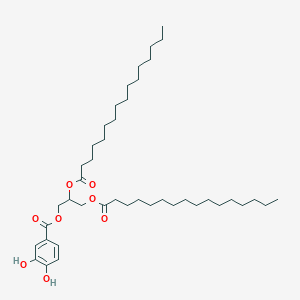
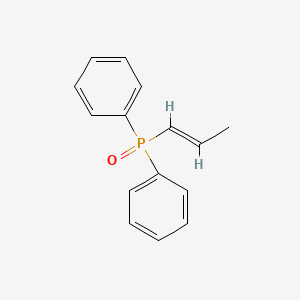
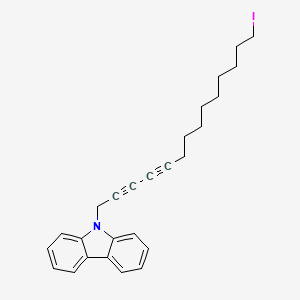
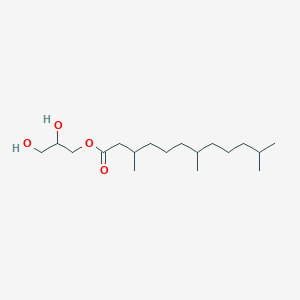
![(2Z)-2-[3-ethoxy-4-(1-phenylethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14174159.png)
![1-{4-[(4'-Methyl[1,1'-biphenyl]-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B14174162.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 2-bromo-6,7-dihydro-6-oxo-, 1,1-dimethylethyl ester](/img/structure/B14174163.png)
![4H-Pyrano[2,3-d]pyrimidine-4,7(3H)-dione, 5-(3-cyclopropylpropyl)-2-(difluoromethyl)-](/img/structure/B14174166.png)
